(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
Description
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrophenyl group, and a propenamide moiety
Properties
IUPAC Name |
(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-21-8-12-15-16-13(22-12)14-11(18)7-6-9-4-2-3-5-10(9)17(19)20/h2-7H,8H2,1H3,(H,14,16,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQWCNOGLCCGJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and formic acid under reflux conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.
Coupling with the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction with 2-nitrobenzaldehyde under basic conditions.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction with acrylamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides of the thiadiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting transcriptional regulation.
Modulating Signaling Pathways: Influencing cellular signaling pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPHENYL)-2-PROPENAMIDE: Similar structure with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
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